molecular formula C15H17Cl2N5OS B13375290 N-({6-[(2,4-dichlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N-ethylethanamine

N-({6-[(2,4-dichlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N-ethylethanamine

Cat. No.: B13375290
M. Wt: 386.3 g/mol
InChI Key: UWMUCCKQOJBZAW-UHFFFAOYSA-N
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Description

N-({6-[(2,4-Dichlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N-ethylethanamine is a fused heterocyclic compound featuring a triazolothiadiazole core. This bicyclic system combines a 1,2,4-triazole ring fused with a 1,3,4-thiadiazole moiety, which is known to confer diverse biological activities, including antimicrobial, anti-inflammatory, and herbicidal properties . The compound is substituted at the 6-position with a (2,4-dichlorophenoxy)methyl group and at the 3-position with an N-ethyl-N-methylaminomethyl side chain.

Properties

Molecular Formula

C15H17Cl2N5OS

Molecular Weight

386.3 g/mol

IUPAC Name

N-[[6-[(2,4-dichlorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]-N-ethylethanamine

InChI

InChI=1S/C15H17Cl2N5OS/c1-3-21(4-2)8-13-18-19-15-22(13)20-14(24-15)9-23-12-6-5-10(16)7-11(12)17/h5-7H,3-4,8-9H2,1-2H3

InChI Key

UWMUCCKQOJBZAW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=NN=C2N1N=C(S2)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the 1,2,4-Triazolo[3,4-b]thiadiazole Core

The fused triazolo-thiadiazole ring is typically synthesized via cyclization reactions involving hydrazine derivatives and thiosemicarbazides or related precursors.

  • Step 1: Formation of 1,3,4-thiadiazole ring
    Starting from thiosemicarbazide and appropriate carboxylic acid derivatives or esters, cyclodehydration under acidic or dehydrating conditions yields the 1,3,4-thiadiazole ring.

  • Step 2: Construction of 1,2,4-triazole ring fused to thiadiazole
    The 1,2,4-triazole ring is formed by reaction of the thiadiazole intermediate with formamide or other formylating agents, promoting ring closure to form the fused bicyclic system.

This approach is supported by literature describing similar triazolo-thiadiazole derivatives synthesized via condensation and cyclization of hydrazine and thiosemicarbazide intermediates.

Attachment of the N-Ethylethanamine Side Chain at Position 3

  • The 3-position functionalization involves formation of a methylene bridge linking the heterocycle to the N-ethylethanamine moiety.

  • This can be achieved by alkylation of the heterocycle with a suitable chloromethyl or bromomethyl derivative, followed by nucleophilic substitution with ethylethanamine.

  • Alternatively, reductive amination strategies may be employed, where an aldehyde-functionalized intermediate is reacted with ethylethanamine under reducing conditions to form the secondary amine linkage.

Typical Reaction Conditions and Reagents

Step Reaction Type Key Reagents/Conditions Outcome
1 Cyclization to form thiadiazole Thiosemicarbazide, carboxylic acid derivative, acidic/dehydrating agent Formation of 1,3,4-thiadiazole ring
2 Cyclization to form fused triazole Formamide or formylating agent, heat Formation of 1,2,4-triazolo[3,4-b]thiadiazole
3 Alkylation at position 6 (2,4-dichlorophenoxy)methyl halide, base (K2CO3), DMF Introduction of (2,4-dichlorophenoxy)methyl substituent
4 Alkylation/reductive amination at position 3 Chloromethyl intermediate, ethylethanamine, reductant (if needed) Attachment of N-ethylethanamine side chain

Analytical and Research Outcomes

  • The synthesized compounds analogous to this structure have been characterized by NMR spectroscopy , mass spectrometry , and elemental analysis confirming the expected molecular formula and structure.

  • Biological assays on related triazolo-thiadiazole derivatives demonstrated significant cytotoxicity and biological activity, indicating the importance of precise substitution patterns for activity.

  • Spectroscopic data for similar compounds indicate molecular weights around 387 g/mol for related esters, consistent with the expected molecular weight for the target compound after substitution.

Summary Table of Key Synthetic Steps

Synthetic Stage Reaction Type Reagents/Conditions Notes
Formation of 1,3,4-thiadiazole ring Cyclodehydration Thiosemicarbazide + acid/anhydride Core heterocycle precursor
Fusion to 1,2,4-triazole ring Cyclization Formamide, heat Fused bicyclic heterocycle formation
Substitution at 6-position Nucleophilic substitution (2,4-dichlorophenoxy)methyl halide, base, DMF Aromatic ether side chain introduction
Side chain attachment at 3-position Alkylation/reductive amination Chloromethyl intermediate + ethylethanamine Formation of N-ethylethanamine substituent

Chemical Reactions Analysis

Substitution at Position 6

The 6-[(2,4-dichlorophenoxy)methyl] group suggests a methoxyalkylation or nucleophilic aromatic substitution. Likely steps include:

  • Alkylation : Introduction of a methyl group via chloromethylation or reaction with a methylating agent.

  • Substitution : Replacement of a halide (e.g., chlorine) at position 6 with a 2,4-dichlorophenoxy group using a nucleophile (e.g., 2,4-dichlorophenol under basic conditions) .

Example Reaction :

Triazolo-thiadiazole+ClCH2–O–(2,4-Cl2Ph)BaseSubstituted product\text{Triazolo-thiadiazole} + \text{ClCH}_2\text{–O–(2,4-Cl}_2\text{Ph)} \xrightarrow{\text{Base}} \text{Substituted product}

Amine Functionalization

The N-ethyl-N-methyl ethylamine moiety implies two stages:

  • N-Alkylation : Reaction of an amine with an alkyl halide (e.g., ethyl bromide) to form the ethyl group.

  • Methylation : Addition of a methyl group via reductive amination or direct alkylation.

Step Reaction Type Reagents Product
Ethylamine formationN-AlkylationEthyl halide, baseN-Ethyl intermediate
Methyl additionReductive aminationFormaldehyde, H₂N-NH₂N-Ethyl-N-methyl amine

Biological and Chemical Stability

While direct data for this compound is unavailable, analogous triazolo-thiadiazole derivatives exhibit:

  • Anticancer activity : Inhibition of ERK1/2 kinases via cell cycle modulation (G1/S phase progression) .

  • Synthetic versatility : Compatibility with diverse functional groups (e.g., methoxy, chlorine) due to the electron-deficient thiadiazole ring .

Mechanism of Action

The mechanism of action of N-({6-[(2,4-dichlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N-ethylethanamine involves its interaction with specific molecular targets and pathways. The compound’s triazole and thiadiazole rings allow it to form hydrogen bonds and other interactions with enzyme active sites, leading to inhibition of enzyme activity . This inhibition can disrupt various biological processes, contributing to its pharmacological effects.

Comparison with Similar Compounds

Core Modifications

Compound II (from ):

  • Structure: 6-(4-substituted phenyl)-8-(N-substituted phenyl)-3-(pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine.
  • Key Differences: Incorporates a thiadiazepine ring instead of thiadiazole, introducing a seven-membered ring system. The pyridinyl substituent at position 3 and aryl groups at positions 6 and 8 alter electronic properties and steric bulk.
  • Synthesis: Formed via cyclocondensation of 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol with chalcone derivatives in ethanol .
  • Bioactivity: Demonstrates enhanced antifungal activity compared to simpler triazolothiadiazoles, attributed to increased π-π stacking interactions from the pyridinyl group .

3-Alkyl/Aryl-6-(3’-Pyridyl)triazolo[3,4-b]thiadiazoles ():

  • Structure: Triazolothiadiazole core with 3-alkyl/aryl and 6-(3’-pyridyl) substituents.
  • Key Differences: The 3’-pyridyl group introduces hydrogen-bonding capabilities, improving solubility and interaction with biological targets.
  • Bioactivity: Exhibits broad-spectrum antimicrobial activity, with MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

Substituent Variations

3-Alkyl-6-Aryloxymethyltriazolo[3,4-b]thiadiazoles ():

  • Structure: 3-Alkyl and 6-aryloxymethyl substituents on the triazolothiadiazole core.
  • Example Compound: 6-(4-Chlorophenoxymethyl)-3-methyltriazolo[3,4-b]thiadiazole.
  • Synthesis: Prepared via nucleophilic substitution of 3-methyl-6-chloromethyltriazolo[3,4-b]thiadiazole with 4-chlorophenol in basic conditions .
  • Bioactivity: Shows moderate herbicidal activity (60–75% inhibition at 100 ppm) against Amaranthus retroflexus, outperforming the parent compound without the aryloxymethyl group .

N-((2-Chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine Derivatives ():

  • Structure: Thiazole-based analogues with diphenylmethyl and chlorophenyl groups.
  • Key Differences: Replaces the triazolothiadiazole core with a thiazole ring, reducing ring strain but limiting π-conjugation.
  • Bioactivity: Moderate antifungal activity against Candida albicans (MIC: 64 µg/mL), likely due to reduced heterocyclic rigidity compared to triazolothiadiazoles .

Table 1: Key Parameters of Selected Analogues

Compound Class Core Structure Substituents Synthesis Method Bioactivity (Example)
Target Compound Triazolothiadiazole 6-(2,4-Dichlorophenoxymethyl), 3-(N-ethyl-N-methylaminomethyl) Multi-step nucleophilic substitution Antimicrobial (data pending)
Compound II () Triazolothiadiazepine 6-Aryl, 8-Aryl, 3-Pyridinyl Chalcone cyclocondensation Antifungal (MIC: 4–16 µg/mL)
3-Alkyl-6-Aryloxymethyl () Triazolothiadiazole 6-Aryloxymethyl, 3-Alkyl Nucleophilic substitution Herbicidal (60–75% inhibition)
Thiazole Derivatives () Thiazole Diphenylmethyl, Chlorophenyl SN2 reaction in dichloromethane Antifungal (MIC: 64 µg/mL)

Mechanistic Insights

  • Side Chain Flexibility: The N-ethyl-N-methylaminomethyl group at position 3 may increase solubility and reduce cytotoxicity compared to bulkier substituents (e.g., diphenylmethyl in ) .
  • Ring Strain vs. Bioactivity : Triazolothiadiazepines (e.g., Compound II) exhibit lower thermal stability due to ring strain but superior antifungal activity, suggesting a trade-off between structural rigidity and target affinity .

Biological Activity

N-({6-[(2,4-dichlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N-ethylethanamine is a complex organic compound that incorporates both triazole and thiadiazole moieties. These structural features are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on available literature and recent research findings.

Structural Overview

The compound features:

  • Thiadiazole ring : Known for various biological activities.
  • Triazole moiety : Often associated with antifungal and anticancer properties.
  • Dichlorophenoxy group : Imparts additional biological significance and potential pharmacological effects.

Anticancer Activity

Research indicates that derivatives of thiadiazole, including those related to the compound , exhibit significant anticancer properties. For example:

  • Cytotoxicity Studies : Compounds containing the 1,3,4-thiadiazole scaffold have shown promising results against various cancer cell lines. In one study, derivatives demonstrated IC50 values as low as 4.27 µg/mL against SK-MEL-2 melanoma cells .
  • Mechanism of Action : The anticancer activity is often linked to the induction of apoptosis and cell cycle arrest through various pathways, including the inhibition of key kinases like ERK1/2 .

Antimicrobial Properties

The 1,3,4-thiadiazole derivatives also exhibit broad-spectrum antimicrobial activity:

  • In vitro Studies : Compounds have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi . The presence of electron-withdrawing groups enhances their antimicrobial potency.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : Some studies suggest that thiadiazole derivatives can reduce levels of TNF-alpha and IL-6 in inflammatory models .

Case Study 1: Anticancer Screening

A study conducted by Alam et al. (2011) synthesized various thiadiazole derivatives and evaluated their anticancer activities. The results indicated that certain substitutions on the thiadiazole ring significantly enhanced cytotoxicity against multiple cancer cell lines including A549 (lung cancer) and SK-MEL-2 (melanoma) .

Case Study 2: Antimicrobial Testing

In a comprehensive review of 1,3,4-thiadiazole derivatives, researchers tested several compounds against a panel of bacterial strains. The findings highlighted that modifications in the side chains could lead to increased antibacterial activity .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Receptor Binding : The compound may act on various receptors involved in neurotransmission and inflammation.
  • Enzyme Inhibition : It has been suggested that the compound could inhibit enzymes critical in cancer progression and microbial resistance .

Comparative Analysis

The following table summarizes key biological activities reported for N-containing heterocycles similar to the compound :

Compound TypeActivity TypeNotable Findings
ThiadiazolesAnticancerIC50 values < 10 µg/mL in multiple lines
TriazolesAntifungalEffective against resistant strains
EthylaminesNeuroactivePotential stimulant effects noted

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-({6-[(2,4-dichlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N-ethylethanamine?

  • Methodological Answer : The synthesis of triazolo-thiadiazole derivatives typically involves condensation reactions between substituted thiols and chloroacetamide intermediates. For example, intermolecular cyclization of 4-amino-5-[4-(4-X-phenylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiols with chloroacetamide derivatives under reflux in ethanol or THF yields the triazolo-thiadiazole core . The 2,4-dichlorophenoxymethyl substituent can be introduced via nucleophilic substitution using 2,4-dichlorophenol and formaldehyde under acidic conditions. Purification via column chromatography (silica gel, CHCl₃:MeOH 9:1) and characterization by NMR (¹H/¹³C) and mass spectrometry are critical .

Q. How should researchers validate the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm substituent integration (e.g., ethylamine protons at δ 1.1–1.3 ppm, triazole protons at δ 8.2–8.5 ppm) .
  • IR Spectroscopy : Identify thiadiazole C=N stretches (~1600 cm⁻¹) and ether C-O-C bands (~1250 cm⁻¹) .
  • X-ray Diffraction : Resolve crystallographic ambiguities, especially for stereoelectronic effects from the dichlorophenoxy group .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer : Use antimicrobial (MIC against S. aureus and E. coli via broth dilution ), anticancer (MTT assay on HeLa or MCF-7 cells ), or anti-inflammatory (COX-2 inhibition ELISA ). Standardize protocols with positive controls (e.g., ciprofloxacin for antimicrobial tests) .

Advanced Research Questions

Q. How do electronic effects of the 2,4-dichlorophenoxy group influence biological activity?

  • Methodological Answer : Perform comparative SAR studies using analogs with substituents of varying electronegativity (e.g., -OCH₃, -NO₂). Use DFT calculations (Gaussian 09, B3LYP/6-31G*) to map electron density on the triazole-thiadiazole core. Correlate with bioassay data to identify pharmacophoric hotspots .

Q. What strategies resolve contradictions in solubility and bioavailability data?

  • Methodological Answer :

  • Solubility Enhancement : Use co-solvents (DMSO:PBS 1:9) or formulate as cyclodextrin complexes .
  • Bioavailability Studies : Conduct pharmacokinetic profiling in rodent models (IV/PO administration, LC-MS/MS plasma analysis) to address discrepancies between in vitro and in vivo efficacy .

Q. How can molecular docking elucidate binding modes with therapeutic targets?

  • Methodological Answer : Dock the compound into active sites (e.g., EGFR kinase [PDB: 1M17] or bacterial DNA gyrase [PDB: 1KZN]) using AutoDock Vina. Validate with MD simulations (NAMD, 100 ns) to assess binding stability. Key interactions: triazole-thiadiazole π-stacking and dichlorophenoxy halogen bonds .

Q. What analytical techniques differentiate degradation products under stressed conditions?

  • Methodological Answer : Use HPLC-PDA-MS under hydrolytic (0.1N HCl/NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Identify major degradation pathways (e.g., triazole ring cleavage or ethylethanamine hydrolysis) and validate with high-resolution MS .

Data Contradiction Analysis

Q. Why do antimicrobial studies show variable potency across similar triazolo-thiadiazoles?

  • Methodological Answer : Variations arise from substituent lipophilicity and bacterial efflux pump interactions. Resolve by:

  • LogP Measurement : Determine octanol-water partitioning (shake-flask method) to correlate hydrophobicity with Gram-negative vs. Gram-positive activity .
  • Efflux Pump Inhibition : Co-administer with phenylalanine-arginine β-naphthylamide (PAβN) to assess resistance mechanisms .

Q. How to address discrepancies in cytotoxicity profiles between cancer cell lines?

  • Methodological Answer : Profile cell cycle arrest (flow cytometry) and apoptosis markers (caspase-3 ELISA). Compare gene expression (RNA-seq) of drug-metabolizing enzymes (e.g., CYP450 isoforms) to identify metabolic inactivation pathways .

Tables for Key Data

Table 1 : Synthetic Yields and Characterization Data for Analogous Compounds

SubstituentYield (%)¹H NMR (δ, ppm)Activity (IC₅₀, μM)
4-Cl-C₆H₄OCH₂-738.4 (triazole), 1.2 (CH₃)12.4 (MCF-7)
2,4-Cl₂C₆H₃OCH₂-688.5 (triazole), 1.3 (CH₃)8.9 (MCF-7)
4-OCH₃-C₆H₄OCH₂-668.3 (triazole), 1.1 (CH₃)18.7 (MCF-7)
Data adapted from triazolo-thiadiazole studies .

Table 2 : Comparative Bioactivity of Dichlorophenoxy Derivatives

Assay TypeResult (Compound)Positive Control
MIC (S. aureus)4.2 µg/mLCiprofloxacin (1.0 µg/mL)
COX-2 Inhibition78% at 10 µMCelecoxib (92% at 10 µM)
HeLa Cell ViabilityIC₅₀ = 9.8 µMDoxorubicin (0.5 µM)
Hypothetical data based on analogous systems .

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